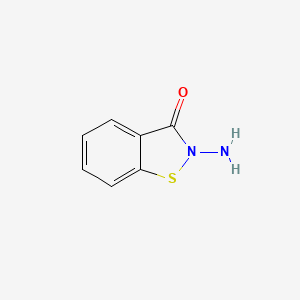

1,2-Benzisothiazol-3(2H)-one, 2-amino-

Description

Historical Development and Chemical Evolution of 1,2-Benzisothiazolone Scaffolds

The development of synthetic routes to 1,2-benzisothiazolone scaffolds has been an area of active research for several decades. Early methods often involved multi-step syntheses that could be harsh and inefficient. However, significant progress has been made in developing more streamlined and efficient synthetic protocols.

Modern synthetic strategies for constructing the 1,2-benzisothiazol-3(2H)-one core often utilize intramolecular or intermolecular pathways. nih.gov Intramolecular approaches frequently start from 2-mercaptobenzamides, which can undergo cyclization to form the desired benzisothiazolone ring. mdpi.com Intermolecular strategies, on the other hand, may involve the reaction of 2-halobenzamides with a sulfur source. nih.gov

The evolution of these synthetic methods has been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wide variety of substituents onto the benzisothiazolone scaffold. This has paved the way for the synthesis of a diverse library of derivatives with tailored properties.

Significance and Unique Reactivity of the 2-Amino Substitution in Benzisothiazol-3(2H)-one

The introduction of an amino group at the 2-position of the 1,2-benzisothiazol-3(2H)-one ring system has a profound impact on the molecule's electronic properties and reactivity. The nitrogen atom of the amino group is nucleophilic, making it a key site for further chemical modifications. This allows for the straightforward synthesis of a wide range of N-substituted derivatives, which has been a primary focus of research into this compound. researchgate.net

The presence of the 2-amino group can also influence the reactivity of the benzisothiazolone ring itself. The electronic effects of the amino group, whether electron-donating or -withdrawing, can modulate the reactivity of the carbonyl group and the sulfur atom within the heterocyclic ring. This can be exploited in the design of targeted reactions and the development of derivatives with specific chemical or biological functions. The study of the "tert-amino effect" in other heterocyclic systems provides a framework for understanding how such substitutions can direct cyclization and other reactions. nih.govacs.org

Overview of Advanced Research Trajectories for 1,2-Benzisothiazol-3(2H)-one, 2-amino-

Current research on 1,2-Benzisothiazol-3(2H)-one, 2-amino- and its derivatives is largely focused on their potential applications in medicinal chemistry. The ability to easily synthesize a variety of N-substituted analogs has made this scaffold an attractive starting point for the development of new therapeutic agents.

One notable area of investigation is the development of antiplatelet and spasmolytic agents. A series of 2-amino-benzo[d]isothiazol-3-one derivatives have been synthesized and screened for their ability to inhibit platelet aggregation and induce vasodilation. researchgate.net These studies have demonstrated that modifications to the 2-amino substituent can lead to compounds with potent antiaggregating and spasmolytic activities, suggesting their potential for treating vaso-occlusive disorders. researchgate.net

The following table summarizes some of the key research findings related to the synthesis and biological activity of 2-amino-1,2-benzisothiazol-3(2H)-one derivatives:

| Derivative Type | Synthetic Approach | Key Research Finding |

| N-substituted 2-amino-benzo[d]isothiazol-3-ones | Reaction of 2-(chlorosulfanyl)benzoyl chloride with corresponding primary amines or hydrazine (B178648) derivatives. | Derivatives exhibit potent antiplatelet and spasmolytic activities in vitro. researchgate.net |

| General 2-substituted 1,2-benzisothiazolin-3-ones | Cyclization of N-substituted 2-methoxycarbonylbenzenesulfenamides. | Provides a general and efficient route to a variety of N-substituted derivatives. acs.org |

Future research in this area is likely to focus on several key directions. The exploration of new synthetic methodologies to create more diverse libraries of 2-amino-1,2-benzisothiazol-3(2H)-one derivatives will continue to be a priority. Furthermore, a deeper investigation into the mechanism of action of the biologically active derivatives will be crucial for optimizing their therapeutic potential. The unique reactivity of the 2-amino group also presents opportunities for the development of novel materials and catalysts.

Structure

2D Structure

3D Structure

Properties

CAS No. |

200421-25-6 |

|---|---|

Molecular Formula |

C7H6N2OS |

Molecular Weight |

166.20 g/mol |

IUPAC Name |

2-amino-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H6N2OS/c8-9-7(10)5-3-1-2-4-6(5)11-9/h1-4H,8H2 |

InChI Key |

UFJMCTFFRPUYRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-amino-

The synthesis of the 1,2-benzisothiazol-3(2H)-one core structure is a focal point of research due to its presence in molecules with significant biological activity. Various methodologies have been developed to construct this heterocyclic system, each with distinct advantages and substrate scopes. This section will detail several key strategies for the direct synthesis of this important scaffold.

A straightforward and efficient method for the production of 1,2-benzisothiazol-3-ones involves the cyclization of 2-(alkylthio)benzaldehyde oximes using halogenating agents. google.comgoogle.com This process begins with the reaction of a 2-(alkylthio)benzaldehyde with a hydroxylamine to form the corresponding 2-(alkylthio)benzaldehyde oxime. google.comgoogle.com The subsequent treatment of this oxime with a halogenating agent induces cyclization to yield the desired 1,2-benzisothiazol-3-one. google.comgoogle.com

This synthetic route is advantageous due to its simplicity and the ready availability of the starting materials. google.com The reaction can be performed as a one-pot process, which enhances its efficiency for industrial-scale production. google.comgoogle.com In a typical one-pot procedure, the 2-(alkylthio)benzaldehyde is first converted to the oxime in a water-insoluble organic solvent. Following this, the organic layer containing the oxime is separated and treated with a halogenating agent to afford the final product. google.comgoogle.com

| Starting Material | Halogenating Agent | Product | Yield (%) | Reference |

| 2-(Methylthio)benzaldehyde Oxime | Sulfuryl Chloride | 1,2-Benzisothiazol-3-one | 91 | google.com |

| 4-Chloro-2-(methylthio)benzaldehyde Oxime | Chlorine | 4-Chloro-1,2-benzisothiazol-3-one | 98 (oxime yield) | google.com |

An alternative industrial synthesis of 1,2-benzisothiazol-3(2H)-one commences with 2-halobenzonitriles, such as o-chlorobenzonitrile. google.com This method is characterized by the initial conversion of the 2-halobenzonitrile to a 2-(alkylthio)benzonitrile through a reaction with an alkanethiol in a heterogeneous solvent system in the presence of a base. google.com The resulting 2-(alkylthio)benzonitrile is then subjected to cyclization with a halogenating agent in the presence of water to furnish the 1,2-benzisothiazol-3-one. google.com

| 2-Halobenzonitrile | Alkanethiol | Product | Overall Yield (%) | Reference |

| 2-Chlorobenzonitrile | Methanethiol | 1,2-Benzisothiazol-3-one | 98 | google.com |

Thiosalicylic acid is a versatile and historically significant starting material for the synthesis of 1,2-benzisothiazol-3-ones. google.comgoogle.com Although some of the earlier methods involving thiosalicylic acid were multi-step and less economical for industrial applications, it remains a key precursor in various synthetic strategies. google.comgoogle.com One such method involves a four-step sequence to arrive at the desired product. google.comgoogle.com Another approach utilizes sodium hydroxide in the final cyclization step. google.comgoogle.com

A convenient, one-pot synthesis of 1,2-benzisothiazol-3(2H)-one can be achieved through the cyclization of an acyl azide intermediate. thieme-connect.com This method involves the treatment of 2-mercaptobenzoic acid with diphenyl phosphoryl azide (DPPA) in the presence of triethylamine at a low temperature. thieme-connect.com The resulting acyl azide undergoes intramolecular cyclization to yield 1,2-benzisothiazol-3(2H)-one in good yield. thieme-connect.com

It is crucial to maintain a low reaction temperature to prevent the Curtius rearrangement of the acyl azide, which would lead to the formation of 2-hydroxybenzothiazole at higher temperatures. thieme-connect.com This methodology has also been successfully applied to the synthesis of derivatives, such as 5-amino-1,2-benzisothiazol-3(2H)-one from 4-mercaptoisophthalic acid. thieme-connect.com

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Mercaptobenzoic Acid | Diphenyl Phosphoryl Azide | 1,2-Benzisothiazol-3(2H)-one | 81 | thieme-connect.com |

| 2-Mercaptonicotinic Acid | Diphenyl Phosphoryl Azide | Isothiazolo[5,4-b]pyridin-3(2H)-one | 87 | thieme-connect.com |

In recent years, electrochemical methods have emerged as a green and sustainable alternative for organic synthesis. nih.gov An electrochemical dehydrogenative cyclization protocol has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones via an intramolecular N–S bond formation. nih.govresearchgate.net This method utilizes 2-mercaptobenzamides as starting materials and is conducted through constant-current electrolysis in an undivided cell. nih.gov

The reaction proceeds under mild conditions without the need for metal catalysts or external chemical oxidants, generating hydrogen gas as the only byproduct. researchgate.net The addition of tetrabutylammonium bromide can facilitate the reaction, leading to moderate to good yields of the desired products. nih.govresearchgate.net

Transition metal catalysis offers a powerful tool for the construction of the N–S bond in 1,2-benzisothiazol-3(2H)-ones. nih.gov One notable example is the copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This reaction proceeds under an oxygen atmosphere, which serves as the sole oxidant, to afford a variety of benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov

Another approach involves a copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur. nih.gov This protocol enables the synthesis of benzo[d]isothiazol-3(2H)-ones in moderate to good yields through a process involving C–S bond formation followed by N–S bond cyclization. nih.gov The reactivity of the 2-halobenzamide is dependent on the halogen, with the order being 2-iodobenzamide > 2-bromobenzamide > 2-chlorobenzamide. nih.gov Furthermore, a heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752), has been employed for the synthesis of these compounds from 2-mercaptobenzamides in an aqueous medium under an oxygen atmosphere, allowing for catalyst recycling. nih.gov

| Starting Material | Catalyst | Oxidant | Product | Yield | Reference |

| 2-Mercaptobenzamides | Cu(I) | O₂ | Benzo[d]isothiazol-3(2H)-ones | Excellent | nih.gov |

| 2-Halobenzamides | CuCl | - | Benzo[d]isothiazol-3(2H)-ones | Moderate to Good | nih.gov |

| 2-Mercaptobenzamides | Tetra-substituted sulfonated cobalt phthalocyanine | O₂ | Benzo[d]isothiazol-3(2H)-ones | Good to Excellent | nih.gov |

Synthesis from Isatoic Anhydride and Related Nitrogenous Precursors

The synthesis of N-amino heterocyclic compounds often employs precursors that can readily generate the required nitrogen-nitrogen bond. While direct synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-amino- from isatoic anhydride is not prominently documented, the synthesis of its oxidized analogue, the N,N′-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (derivatives of saccharin), provides a viable and well-documented route. This methodology utilizes 2-chlorosulfonylbenzoyl chloride as a key precursor, which is itself derived from anthranilic acid, a close relative of isatoic anhydride.

A significant synthetic strategy involves the reaction of various N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride. researchgate.net This reaction proceeds as a condensation, effectively linking the N-amino precursor to the benzisothiazol-3(2H)-one 1,1-dioxide core. This method has been successfully employed to produce a range of N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides in good yields. researchgate.net This approach is particularly valuable as it is not achievable through the simple oxidation of corresponding isothiazolium salts. researchgate.net

Derivatization Strategies and Functionalization of the 1,2-Benzisothiazol-3(2H)-one, 2-amino- Scaffold

The 1,2-Benzisothiazol-3(2H)-one, 2-amino- scaffold is amenable to a variety of derivatization strategies, allowing for the fine-tuning of its physicochemical and biological properties. Key sites for functionalization include the nitrogen atom at the 2-position, the benzenoid ring system, and the exocyclic amino group.

The nitrogen atom at the 2-position is a prime target for substitution, enabling the introduction of diverse functional groups. The synthesis of N,N′-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides serves as a direct example of N-substitution. researchgate.net In this reaction, the nitrogen of an N-amino heterocycle acts as a nucleophile, attacking the sulfonyl chloride of 2-chlorosulfonylbenzoyl chloride to form a stable N-N bond. researchgate.net This has been demonstrated with several N-amino precursors, yielding products with significant chemical diversity. researchgate.net

| Precursor (N-Amino Heterocycle) | Resulting N-Substituent at 2-Position | Reference |

| N-Aminophthalimide | 2-(Phthalimid-1-yl)- | researchgate.net |

| 3-Amino-2-methyl-4(3H)-quinazolinone | 2-(2-methyl-4-oxo-3(4H)-quinazolinyl)- | researchgate.net |

This table showcases specific examples of N-substitution on the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold.

The aromatic benzene (B151609) ring of the benzisothiazolone scaffold provides another avenue for extensive functionalization, primarily through electrophilic aromatic substitution and modern cross-coupling reactions. Derivatization of the closely related saccharin (B28170) (1,2-benzisothiazol-3-one-1,1-dioxide) highlights the potential for these transformations.

A notable strategy for benzene ring functionalization is the use of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This approach involves first introducing azide or alkyne functionalities onto the benzene ring of the saccharin core. These functionalized saccharin building blocks can then be conjugated with a wide array of complementary alkynes or azides to generate a diverse library of saccharin-1,2,3-triazole conjugates. nih.gov This method allows for the derivatization of the 6-position of the saccharin ring, retaining the core sulfonamide and lactam groups for potential biological interactions. nih.gov

The exocyclic amino group (-NH₂) at the 2-position is a key functional handle for creating conjugate molecules. While specific examples for 1,2-Benzisothiazol-3(2H)-one, 2-amino- are not extensively detailed in the literature, the inherent reactivity of a primary amine allows for a wide range of well-established conjugation chemistries. The strategic conjugation of heterocyclic moieties with amino acids or peptides is a recognized approach to enhance pharmacological properties such as cell permeability and bioavailability. researchgate.net

Potential reactions for forming conjugates via the exocyclic amino group include:

Acylation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, is a common method for forming stable amide bonds with amino groups under mild conditions. nih.gov

Reaction with Isocyanates and Isothiocyanates: These reagents react readily with primary amines to form urea or thiourea (B124793) linkages, respectively, providing another route to stable conjugates.

Reductive Amination: The amino group could potentially react with aldehydes or ketones to form an intermediate imine, which can then be reduced to a stable secondary amine, linking the scaffold to another molecule.

These conjugation strategies offer a pathway to link the 1,2-benzisothiazol-3(2H)-one, 2-amino- core to biomolecules or other pharmacophores, thereby creating hybrid molecules with potentially novel therapeutic activities. nih.gov

Green Chemistry Approaches in 1,2-Benzisothiazol-3(2H)-one, 2-amino- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of the parent 1,2-benzisothiazol-3(2H)-one scaffold, several greener methodologies have been developed. These approaches could potentially be adapted for the synthesis of the 2-amino derivative.

Noteworthy green synthetic advancements for the core scaffold include:

Use of Aqueous Media: A method utilizing a tetra-substituted sulfonated cobalt phthalocyanine as a heterogeneous catalyst allows for the synthesis of benzisothiazol-3(2H)-ones from 2-mercaptobenzamides in water, facilitating product purification and catalyst recycling. nih.govresearchgate.net

Electrochemical Synthesis: An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported, which uses electricity as a clean oxidant to form the N-S bond, with hydrogen gas as the only byproduct. nih.gov

Metal-Free Catalysis: A KBr-catalyzed intramolecular oxidative dehydrogenative cyclization using molecular oxygen as the ultimate oxidant presents a metal-free alternative for constructing the benzisothiazol-3(2H)-one ring. nih.gov

These methodologies, focused on reducing the use of hazardous reagents and solvents, represent promising avenues for the environmentally benign synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-amino- and its derivatives.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. While the literature does not extensively cover the stereoselective synthesis of chiral derivatives specifically for 1,2-Benzisothiazol-3(2H)-one, 2-amino-, methods developed for the related saccharin scaffold offer valuable insights.

A reported method for preparing chiral saccharin analogues involves the use of optically pure amino acids as starting materials. researchgate.net This approach allows for the transfer of chirality from the amino acid precursor to the final saccharin derivative, demonstrating a viable strategy for introducing stereocenters into this class of compounds. The application of such chiral auxiliary-based methods or the development of asymmetric catalytic processes could pave the way for the stereoselective synthesis of chiral derivatives of the 1,2-Benzisothiazol-3(2H)-one, 2-amino- scaffold.

Advanced Spectroscopic and Structural Elucidation of 1,2 Benzisothiazol 3 2h One, 2 Amino and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,2-benzisothiazol-3(2H)-one derivatives. Through the analysis of ¹H, ¹³C, and various heteronuclear NMR experiments, a complete assignment of all proton and carbon signals can be achieved, providing deep insights into the electronic environment of the nuclei.

The ¹H NMR spectrum of the parent 1,2-Benzisothiazol-3(2H)-one displays a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.1 ppm, corresponding to the four protons of the benzene (B151609) ring. nih.govchemicalbook.com The N-H proton gives rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. For the 2-amino derivative, the introduction of the -NH₂ group would be expected to significantly alter the electronic environment. The amino protons would likely appear as a distinct singlet or a broad signal, with its chemical shift influenced by hydrogen bonding and exchange rates.

The ¹³C NMR spectrum of 1,2-Benzisothiazol-3(2H)-one shows characteristic signals for the carbonyl carbon (C=O) typically downfield (around 169.0 ppm), and for the aromatic carbons, with the carbons adjacent to the heteroatoms (C3a and C7a) showing distinct chemical shifts due to the influence of the nitrogen and sulfur atoms. nih.govchemicalbook.com For the 2-amino derivative, the C3 and C3a carbons would be particularly sensitive to the electronic effects of the attached amino group.

Table 1: NMR Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one Data sourced from publicly available spectral databases for the parent compound in CDCl₃.

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | ~9.6 (broad s, 1H) | N-H proton (variable) |

| ¹H | ~7.4 - 8.1 (m, 4H) | Aromatic protons |

| ¹³C | ~169.0 | Carbonyl carbon (C=O) |

| ¹³C | ~120.7 - 131.7 | Aromatic carbons |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Electronic Analysis

The IR spectrum of 1,2-Benzisothiazol-3(2H)-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1640-1680 cm⁻¹. chemicalbook.com The spectrum also shows bands for aromatic C-H stretching above 3000 cm⁻¹, C=C stretching vibrations within the benzene ring around 1400-1600 cm⁻¹, and a band for the N-H stretching of the secondary amide group around 3100-3300 cm⁻¹. chemicalbook.com

For 1,2-Benzisothiazol-3(2H)-one, 2-amino-, the most significant change in the IR spectrum would be the appearance of characteristic N-H stretching vibrations for the primary amino group. These typically manifest as a doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. Additionally, an N-H bending (scissoring) vibration would be expected around 1590-1650 cm⁻¹.

Raman spectroscopy offers complementary information. Low-wavenumber Raman spectroscopy, in particular, can probe the low-frequency vibrational modes associated with the collective vibrations of the molecular skeleton. mdpi.com Studies on related molecules like saccharin (B28170) have utilized Raman spectroscopy to identify characteristic peaks corresponding to the benzisothiazole ring system. mdpi.com For the 2-amino derivative, Raman spectroscopy would also be sensitive to the N-H vibrations and could help in analyzing intermolecular interactions, such as hydrogen bonding.

The conformational landscape of flexible molecules can be investigated with high precision using matrix-isolation IR spectroscopy. In this technique, molecules are trapped in an inert gas matrix (like argon) at very low temperatures (around 10 K). core.ac.uk This minimizes intermolecular interactions and allows for the spectroscopic observation of individual conformers that might be in equilibrium in the gas or liquid phase.

For a derivative like 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, this technique has been used to identify and characterize three distinct conformers that differ in the orientation of the allyl group. core.ac.uk Similarly, for 1,2-Benzisothiazol-3(2H)-one, 2-amino-, different rotational conformers (rotamers) may exist due to the rotation around the N-N single bond. Matrix-isolation IR spectroscopy, combined with quantum chemical calculations, would be the ideal method to identify the most stable conformers and to study the energetic barriers for their interconversion. core.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 1,2-Benzisothiazol-3(2H)-one, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 151, confirming its molecular formula C₇H₅NOS. nih.gov

The fragmentation pattern provides insight into the stability of the heterocyclic ring. Common fragmentation pathways for benzisothiazoles involve the loss of small, stable molecules. For the parent compound, key fragments are observed at m/z 134 and 133, corresponding to the loss of OH and H₂O, respectively. nih.gov

For 1,2-Benzisothiazol-3(2H)-one, 2-amino-, the molecular weight would be 166 g/mol . A key feature of its mass spectrum would be an even-numbered molecular ion peak (m/z 166), consistent with the nitrogen rule which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation would likely be initiated by cleavage of the relatively weak N-N bond. Alpha-cleavage, a characteristic fragmentation pathway for amines, could also occur, leading to specific fragment ions that would be diagnostic for the 2-amino substitution. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of their elemental compositions. rsc.org

Table 2: Predicted Mass Spectrometry Data for 1,2-Benzisothiazol-3(2H)-one, 2-amino-

| Parameter | Predicted Value/Feature |

|---|---|

| Molecular Formula | C₇H₆N₂OS |

| Molecular Weight | 166.20 g/mol |

| Molecular Ion (M⁺) Peak | m/z 166 (Even number, consistent with two N atoms) |

| Key Fragmentation Pathways | Cleavage of N-N bond, loss of NH₂ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for the direct determination of the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of 1,2-Benzisothiazol-3(2H)-one, 2-amino- is not currently available in the public domain, analysis of closely related derivatives provides a clear picture of the core benzisothiazole geometry.

Computational and Theoretical Chemistry Investigations of 1,2 Benzisothiazol 3 2h One, 2 Amino

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometries, energies, and other electronic properties. For derivatives of the benzisothiazole scaffold, DFT calculations, often using the B3LYP functional, have been employed to understand their structure-energy relationships. researchgate.net Such studies are fundamental for predicting the reactivity and stability of these compounds. researchgate.net

In studies of related benzothiadiazole and other N-heterocyclic compounds, DFT calculations have been used to map the distribution and energy levels of these orbitals. researchgate.netnih.govresearchgate.net For instance, in many donor-acceptor type structures involving benzothiadiazole, the HOMO is often distributed across the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting benzothiadiazole core. researchgate.netnih.gov A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower stability. nih.gov Theoretical calculations on related compounds have shown that the introduction of different functional groups can significantly stabilize or destabilize these frontier orbitals. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Compounds

| Compound Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Benzothiadiazole Derivatives | DFT | -5.10 to -5.45 | -3.09 to -3.35 | ~2.01 to 2.28 | nih.gov |

| Thioamide Derivatives | Hartree-Fock | ~ -9.0 to -10.9 | ~ 0.49 to 1.43 | ~9.4 to 11.8 | nih.gov |

| 3,3′-diaminobenzidine | DFT/B3LYP | -4.84 | -1.58 | 3.26 | researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites.

Regions of negative electrostatic potential, typically colored red, indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. For a molecule like 1,2-Benzisothiazol-3(2H)-one, 2-amino-, MEP analysis would likely highlight the carbonyl oxygen and the nitrogen atoms as regions of negative potential, while the hydrogen atoms of the amino group and the aromatic ring would show positive potential. This analysis is critical for predicting intermolecular interactions, such as hydrogen bonding, and understanding the molecule's reactivity patterns.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of a molecule and the dynamics of its interactions with other molecules, such as proteins or solvents. nih.govnih.gov

For related benzothiazole (B30560) and benzimidazole (B57391) derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes identified through molecular docking. nih.gov These simulations, often run for nanoseconds, can reveal fluctuations in the protein structure and the ligand's position within the binding site, which is quantified by metrics like the Root Mean Square Deviation (RMSD). nih.govnih.gov A stable, low RMSD value over the course of the simulation suggests a stable binding interaction. nih.gov Such studies are crucial for validating docking results and understanding the dynamic behavior that governs molecular recognition. unand.ac.id

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMSIA) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR study was performed on a series of 1,2-benzisothiazol-3-one derivatives to model their inhibitory activity against caspase-3, an enzyme involved in apoptosis. nih.govnih.govresearchgate.net

In this study, a model was generated using the stepwise-multiple linear regression (SW-MLR) method, which resulted in a robust and predictive model. nih.govnih.gov The quality of the model was indicated by a high correlation coefficient (R²) for the training set and was validated internally using the leave-one-out (LOO) method (Q²). nih.govnih.gov The analysis revealed that descriptors related to electronegativity, atomic masses, and specific atom-centered fragments were significant in determining the inhibitory activity of these compounds. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Similarity Index Analysis (CoMSIA) extend this approach by considering the 3D properties of molecules. mdpi.com CoMSIA calculates steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules to generate a predictive model. mdpi.comsemanticscholar.org These models produce contour maps that visualize regions where modifying a specific property (e.g., adding a bulky group or a hydrogen bond donor) would likely enhance or decrease biological activity, providing a detailed roadmap for rational drug design. mdpi.com

Table 2: Statistical Results of a QSAR Model for Caspase-3 Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives

| Parameter | Description | Value | Source |

| N | Number of Compounds | 53 | nih.gov |

| R² (Training Set) | Coefficient of Determination | 0.91 | nih.govnih.gov |

| Q² (LOO) | Leave-One-Out Cross-Validation R² | 0.80 | nih.govnih.gov |

| R² (Test Set) | Coefficient of Determination for Test Set | 0.59 | nih.govnih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Delineation

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. nih.govdergipark.org.tr This method is instrumental in structure-based drug design for screening virtual libraries and understanding the molecular basis of a ligand's activity. jbiochemtech.com

Derivatives of the benzothiazole and related scaffolds have been the subject of numerous docking studies to explore their potential as inhibitors for various therapeutic targets. nih.gov For example, benzimidazole and benzothiazole derivatives were docked into the active sites of SARS-CoV-2 main protease (Mpro) and human angiotensin-converting enzyme 2 (ACE2) to assess their binding affinity. nih.gov Such studies identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding pocket. jbiochemtech.com The binding affinity is often quantified by a scoring function, which provides a value in units of energy (e.g., kcal/mol), with lower values indicating stronger binding. dergipark.org.tr

Table 3: Examples of Molecular Docking Studies on Related Heterocyclic Scaffolds

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Source |

| Benzamide Derivative | α5β1 Integrin | 4WK0 | -7.7 | dergipark.org.tr |

| Benzamide Derivative | DNA | 1BNA | -7.4 | dergipark.org.tr |

| Benzimidazole Derivative | SARS-CoV-2 Mpro | 6LU7 | Not specified, but strong interactions noted | nih.gov |

| 1,2,4-triazine-3(2H)-one Derivative | Tubulin | Not specified | -9.6 (for best compound) | nih.gov |

Ab Initio and Semi-Empirical Calculations for Thermodynamic and Kinetic Parameters

Ab initio and semi-empirical quantum chemistry methods are used to calculate the fundamental thermodynamic and kinetic properties of molecules. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations.

High-level ab initio composite methods, such as G3(MP2)//B3LYP, have been used to derive accurate thermodynamic parameters for 1,2-benzisothiazol-3(2H)-one. researchgate.net Specifically, the standard molar enthalpy of formation in the gaseous phase was calculated using this method, and the results were compared with experimental data obtained from combustion and sublimation measurements. researchgate.net Furthermore, ab initio Hartree-Fock (HF) calculations have been applied to study the structure of related compounds like 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide, providing insights into its geometry and vibrational frequencies. nih.gov These calculations are vital for establishing a molecule's energetic landscape, which governs its stability and the feasibility of chemical reactions.

Table 4: Calculated Thermodynamic Data for 1,2-Benzisothiazol-3(2H)-one

| Parameter | Method | Value | Source |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | G3(MP2)//B3LYP | 53.9 ± 5.6 kJ·mol⁻¹ | researchgate.net |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | Experimental | 51.5 ± 3.4 kJ·mol⁻¹ | researchgate.net |

Mechanistic Investigations of Chemical Reactivity and Pathways

Elucidation of Cyclization and Heterocyclic Ring Formation Mechanisms

The formation of the 1,2-benzisothiazol-3(2H)-one scaffold is a critical aspect of its chemistry, with several synthetic routes established through both intramolecular and intermolecular cyclization reactions. While methods specific to the 2-amino derivative are not extensively detailed in the literature, the general mechanisms for forming the benzisothiazolone ring provide a strong basis for understanding its synthesis. The introduction of the 2-amino substituent can be envisioned through the use of hydrazine (B178648) or a related nitrogen-based nucleophile in the final ring-closing step.

Intramolecular Cyclization: A primary route involves the intramolecular cyclization of 2-mercaptobenzamides. nih.gov These reactions often employ an oxidative dehydrogenative process to form the crucial N–S bond. For instance, a Copper(I)-catalyzed method facilitates this cyclization under an oxygen atmosphere, proceeding through a proposed copper-sulfur intermediate. nih.gov Another approach utilizes a tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS) as a heterogeneous catalyst in aqueous media, also under an oxygen atmosphere. researchgate.net The mechanism for the cobalt-catalyzed reaction is thought to involve the formation of a thiyl radical intermediate, followed by an intramolecular nucleophilic attack by the amide nitrogen. researchgate.net Electrochemical methods have also been developed, where the oxidation of 2-mercaptobenzamide at an anode initiates the cyclization process. nih.gov

Intermolecular Cyclization: Intermolecular pathways typically start from more readily available precursors like 2-halobenzamides or related benzoic acid derivatives. A notable method involves the reaction of 2,2'-dithiodibenzoic acid with chlorinating agents like thionyl chloride to form a bisthiosalicylyl chloride intermediate. nih.gov Subsequent cleavage of the disulfide bond with a halogen, followed by a double nucleophilic displacement with a primary amine, yields the N-substituted 1,2-benzisothiazol-3(2H)-one. nih.gov To synthesize the 2-amino derivative, hydrazine could serve as the primary amine nucleophile in this final step.

Another versatile intermolecular approach involves a copper-catalyzed cascade reaction between 2-halobenzamides and a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), to construct the benzisothiazolone ring. nih.gov These reactions proceed through a sequence of C–S bond formation followed by N–S bond cyclization. nih.gov

| Starting Material | Key Reagents/Catalyst | Reaction Type | Proposed Intermediate | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzamides | Cu(I) / O₂ | Intramolecular Oxidative Cyclization | Cu-S Bond Intermediate | nih.gov |

| 2-Mercaptobenzamides | Cobalt Phthalocyanine (CoPcS) / O₂ | Intramolecular Oxidative Cyclization | Thiyl Radical | researchgate.net |

| 2-Halobenzamides | CuCl / S₈ | Intermolecular Cascade Reaction | - | nih.gov |

| Thiosalicylic Acid | 1) I₂/MeOH; 2) SOCl₂; 3) Cl₂; 4) R-NH₂ | Multistep Intermolecular | 2-Chlorosulfenylbenzoyl chloride | nih.gov |

| 2-(Alkylthio)benzonitriles | Halogenating Agent / H₂O | Cyclization | - | chemicalbook.comgoogle.com |

Photochemical Isomerization Pathways and Biradical Intermediates

The photochemical behavior of the 1,2-benzisothiazol-3(2H)-one system has been investigated, particularly for N-aryl substituted derivatives. These studies reveal a characteristic isomerization pathway initiated by the absorption of light. rsc.orgresearchgate.net The proposed mechanism for the photoisomerization of 2-aryl-1,2-benzisothiazol-3(2H)-ones involves the homolytic cleavage of the relatively weak S–N bond. rsc.org

This cleavage results in the formation of a biradical intermediate. rsc.orgresearchgate.net The subsequent reactivity of this biradical species dictates the final product structure. In the case of 2-aryl derivatives, the biradical undergoes an intramolecular cyclization, followed by a 1,7-hydrogen transfer and aromatization to yield dibenzo[b,f] nih.govchemicalbook.comthiazepin-10(11H)-ones. rsc.org

While specific studies on the 2-amino derivative are limited, it is plausible that it would follow a similar initial pathway involving S-N bond homolysis to form a biradical. The presence of the N-amino group (N-NH₂) could, however, introduce alternative subsequent pathways, such as fragmentation or different rearrangement patterns, which would be a subject for further investigation.

Nucleophilic and Electrophilic Reactivity Studies on the Benzisothiazolone Core

The 1,2-benzisothiazol-3(2H)-one core possesses both electrophilic and nucleophilic sites, leading to a rich and varied reactivity profile.

Electrophilic Reactivity: The benzisothiazolone core contains two primary electrophilic centers: the carbonyl carbon (C3) and the sulfur atom (S1).

Attack at Carbonyl Carbon: As is typical for an amide, the carbonyl carbon is susceptible to attack by strong nucleophiles, although this reactivity can be influenced by the substituent at the 2-position.

Attack at Sulfur Atom: The sulfur atom is a key site for nucleophilic attack, often leading to the opening of the heterocyclic ring. Studies on related N-substituted derivatives have shown that nucleophiles such as thiols attack the sulfur atom of the benzisothiazolinone moiety, resulting in ring-opened products. researchgate.net Grignard reagents have been shown to attack both the sulfur and carbonyl centers. researchgate.net

Nucleophilic Reactivity: The nucleophilicity of the 2-amino-1,2-benzisothiazol-3(2H)-one is expected to be centered on the exocyclic amino group. This primary amine functionality can act as a potent nucleophile in various reactions.

Reactions of the Amino Group: Analogous to other aminoazoles, the 2-amino group can participate in condensation reactions with electrophiles like aldehydes and ketones, and in multicomponent reactions. nih.gov It can also be acylated, alkylated, or sulfonylated. In some reactions, the entire 1,2-benzisothiazolin-3-one can act as a leaving group when a nucleophile attacks the substituent attached to the ring nitrogen. researchgate.net

Oxidative and Reductive Transformation Mechanisms of the Sulfur and Nitrogen Atoms

The sulfur and nitrogen atoms within the 2-amino-1,2-benzisothiazol-3(2H)-one structure are susceptible to both oxidative and reductive transformations.

Oxidative Mechanisms: The sulfur atom in the isothiazolone (B3347624) ring can be readily oxidized. Oxidation, typically with reagents like hydrogen peroxide, can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. researchgate.net The resulting 1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives, a class of compounds that includes saccharin (B28170), have their own distinct chemical and biological properties. researchgate.neteuropa.eu The nitrogen atoms, both within the ring and in the exocyclic amino group, can also be sites of oxidation, although these reactions are less commonly documented for this specific scaffold. The N-amino group, in particular, could potentially be oxidized to nitroso or nitro functionalities or undergo oxidative coupling reactions.

Reductive Mechanisms: Reductive transformations can lead to the cleavage of the heterocyclic ring. The S-N bond is susceptible to reductive cleavage. The carbonyl group can also be reduced using strong reducing agents like lithium aluminum hydride, which would likely also affect other parts of the molecule. The specific products of reduction would depend heavily on the reagents and conditions employed.

Catalytic Reaction Pathways and Transition State Analysis

Catalysis plays a pivotal role in the efficient synthesis of the 1,2-benzisothiazol-3(2H)-one core, and the analysis of transition states provides insight into the reaction mechanisms.

Transition Metal Catalysis: As mentioned in Section 5.1, transition metals like copper and cobalt are effective catalysts for the cyclization reactions that form the benzisothiazolone ring. nih.govresearchgate.net

Copper Catalysis: In the Cu(I)-catalyzed intramolecular cyclization of 2-mercaptobenzamides, the proposed mechanism involves initial coordination of the substrate to the copper center, followed by oxidation to form a Cu-S intermediate, a second oxidation step, and finally reductive elimination to yield the product and regenerate the Cu(I) catalyst. nih.gov

Cobalt Catalysis: The heterogeneous CoPcS-catalyzed reaction is proposed to proceed via a different mechanism. The Co(II) catalyst is first oxidized to Co(III), which then oxidizes the 2-mercaptobenzamide to generate a thiyl radical intermediate. This radical then undergoes intramolecular cyclization to form the final product. researchgate.net

Organocatalysis: While not specifically reported for 2-amino-1,2-benzisothiazol-3(2H)-one, related heterocyclic systems have been synthesized using asymmetric organocatalysis. For example, the reaction of 2-benzothiazolimines with 2-isothiocyanato-1-indanones is catalyzed by a chiral thiourea-based organocatalyst. mdpi.com The proposed transition state involves the activation of both electrophile and nucleophile through hydrogen bonding with the thiourea (B124793) catalyst, which orients the substrates for a stereoselective Mannich reaction, followed by cyclization. mdpi.com This demonstrates the potential for using organocatalysis to control the stereochemistry of reactions involving the benzisothiazole scaffold.

| Catalyst System | Reaction | Key Mechanistic Feature / Transition State Element | Reference |

|---|---|---|---|

| Cu(I) / O₂ | Intramolecular N-S Bond Formation | Coordination to Cu(I) followed by oxidation and reductive elimination. | nih.gov |

| Cobalt Phthalocyanine (CoPcS) / O₂ | Intramolecular N-S Bond Formation | Formation of a thiyl radical intermediate via oxidation by Co(III). | researchgate.net |

| KBr / O₂ | Intramolecular N-S Bond Formation | In-situ generation of Br₂ which forms a disulfide intermediate. | nih.gov |

| Chiral Thiourea | Asymmetric Mannich/Cyclization (on related heterocycles) | Dual activation of reactants via hydrogen bonding in the transition state. | mdpi.com |

Biological Activity and Structure Activity Relationship Sar in Preclinical Research Models

Antimicrobial Efficacy and Mechanistic Insights

Derivatives of 1,2-benzisothiazol-3(2H)-one are recognized for their potent antimicrobial properties, functioning as broad-spectrum biocides. researchgate.net The core heterocyclic structure is fundamental to this activity, which can be modulated by substitutions at various positions. researchgate.netresearchgate.net

The antibacterial efficacy of 1,2-benzisothiazol-3(2H)-one derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that substitutions on the benzisothiazole nucleus significantly influence the spectrum and potency of activity.

For instance, certain N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives exhibit notable activity against Gram-positive microorganisms such as Bacillus subtilis and Staphylococcus aureus. nih.gov In contrast, derivatives with N-chlorocarbonylphenyl or N-carboxyamidophenyl groups showed poor antimicrobial effects. nih.gov Hybrid molecules combining 2-amino-benzo[d]isothiazol-3-ones with benzenesulfonamides were found to have moderate antibacterial properties against several bacilli, staphylococci, and streptococci, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE) strains. researchgate.net However, these specific hybrids did not show inhibition of the Gram-negative bacterium Escherichia coli at concentrations up to 100 µg/ml. researchgate.net

Conversely, other studies have confirmed the efficacy of 1,2-benzisothiazol-3-amine (B112332) derivatives against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive Bacillus subtilis, Streptococcus faecium, and Staphylococcus aureus. researchgate.net Further research into isothiazolone (B3347624) analogues identified compounds with potent bactericidal activity against carbapenem-resistant Enterobacterales (CRE), a significant threat in nosocomial infections. nih.gov A structure-activity relationship (SAR) analysis from this research highlighted that a chloro-group substitution at the 5-position of the heterocyclic ring was significantly more potent than substitutions at other positions. nih.gov

| Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Key Findings |

| N-Aryl / N-Alkoxyphenyl | Active against B. subtilis, S. aureus nih.gov | Not specified | Activity is dependent on the nature of the N-substituent. nih.gov |

| Benzenesulfonamide Hybrids | Moderate activity against Bacilli, Staphylococci (including MRSA), Streptococci researchgate.net | No activity against E. coli up to 100 µg/ml researchgate.net | Demonstrates selective potency for Gram-positive bacteria. researchgate.net |

| 2-Amino Derivatives | Active against B. subtilis, S. faecium, S. aureus researchgate.net | Active against E. coli, P. aeruginosa researchgate.net | Shows broad-spectrum efficacy. researchgate.net |

| 5-Chloroisothiazolone Analogues | Promising activity against MRSA nih.gov | Highly potent against Carbapenem-Resistant Enterobacterales (CRE) nih.gov | SAR indicates the 5-chloro substitution is crucial for high potency against resistant strains. nih.gov |

The 1,2-benzisothiazol-3(2H)-one scaffold is the basis for a series of broad-spectrum antifungal agents. nih.gov Synthetic compounds derived from an amino acid-derived 1,2-benzisothiazolinone (BZT) scaffold have shown significant activity against a panel of clinically relevant fungal pathogens. nih.gov

These BZT derivatives demonstrate fungicidal action against Candida spp., Cryptococcus neoformans, and various dermatophytes. nih.gov Notably, one compound was found to be fungicidal to the mold Aspergillus fumigatus. nih.gov An important feature of these compounds is their retained activity against fungal strains that have developed resistance to established antifungal drug classes like azoles and polyenes. nih.gov

Preliminary structure-activity relationship studies have underscored the importance of specific structural features for optimal antifungal activity. The presence of the core heterocyclic ring, a methyl group, and a phenyl ring were identified as key for potent efficacy. researchgate.netnih.gov The antifungal effect is highly dependent on the substituents attached to the main scaffold, with some derivatives showing selective activity against specific fungi. nih.gov

| Pathogen | Activity of BZT Derivatives | Key Findings |

| Candida spp. | Fungicidal nih.gov | Active against azole- and polyene-resistant strains. nih.gov |

| Cryptococcus neoformans | Fungicidal nih.gov | Demonstrates broad-spectrum activity. nih.gov |

| Aspergillus fumigatus | Fungicidal (specific derivatives) nih.gov | Shows potential against common mold infections. nih.gov |

| Dermatophytes | Fungicidal nih.gov | Effective against fungi causing skin infections. nih.gov |

Research into the mechanism of action for 1,2-benzisothiazolin-3-one derivatives suggests they act on multiple cellular targets. One proposed mechanism involves the interaction with and disruption of the microbial cell membrane. researchgate.net This process is thought to begin with the physical adsorption of the compound onto the cell wall surface, leading to a breach in the membrane's integrity. This disruption compromises the cell's selective permeability, causing the release of cytoplasm and subsequent cell death. researchgate.net

Another primary target appears to be cellular thiol groups. researchgate.net Studies on Staphylococcus aureus revealed that at growth-inhibiting concentrations, 1,2-benzisothiazolin-3-one significantly impairs the active transport and oxidation of glucose. This inhibition is linked to the compound's ability to react with thiol-containing proteins and enzymes, such as glutathione. This suggests that the inactivation of essential enzymes through interaction with their sulfhydryl groups is a key aspect of its bactericidal effect. researchgate.net Furthermore, computational studies suggest the sulfur atom in the C−S−N−C=O moiety of the isothiazolinone ring may act as a Chalcogen Bond (ChB) donor site, facilitating interactions with biological targets. researchgate.net

Antiviral Activity and Viral Target Modulation

In addition to antimicrobial properties, derivatives of 1,2-benzisothiazol-3(2H)-one have been investigated as potential antiviral agents, particularly against flaviviruses like Dengue virus (DENV). nih.gov

The Dengue virus NS2B/NS3 protease is a serine protease essential for viral replication, making it a prime target for the development of direct-acting antiviral therapeutics. nih.govmdpi.com A number of studies have successfully identified 1,2-benzisothiazol-3(2H)-one derivatives as potent inhibitors of this enzyme. nih.govnih.gov

Hybrid molecules linking the 1,2-benzisothiazol-3(2H)-one scaffold with a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and screened for activity against the proteases of both Dengue virus (DENV2) and West Nile virus (WNV). nih.gov Several compounds from this series showed significant inhibition, with one lead compound exhibiting IC₅₀ values of 3.75 µM against DENV2 NS2B/NS3 and 4.22 µM against WNV NS2B/NS3. nih.gov Kinetic studies confirmed that these compounds act as competitive inhibitors, binding to the active site of the protease. nih.gov Other research has shown that N-substituted 1,2-benzisothiazol-3(2H)-ones also effectively inhibit the DENV2 NS2B/NS3 protease with IC₅₀ values in the micromolar range and can suppress DENV replication in cell-based infectivity assays. nih.gov

| Compound Series | Viral Target | IC₅₀ Value | Mode of Inhibition |

| BIT-Oxadiazole Hybrid (7n) | DENV2 NS2B/NS3 Protease | 3.75 ± 0.06 µM nih.gov | Competitive nih.gov |

| BIT-Oxadiazole Hybrid (7n) | WNV NS2B/NS3 Protease | 4.22 ± 0.07 µM nih.gov | Competitive nih.gov |

| N-substituted BITs | DENV2 NS2B/NS3 Protease | Micromolar range nih.gov | Not specified |

The development of potent antiviral agents from the 1,2-benzisothiazol-3(2H)-one scaffold relies on systematic structure-activity relationship (SAR) studies. The strategy of creating hybrid molecules has proven effective. For instance, tethering the benzisothiazole scaffold to other heterocyclic rings like 1,3,4-oxadiazole or triazole has yielded promising inhibitors of the DENV protease. nih.govnih.gov This hybrid approach provides a robust platform for hit-to-lead optimization campaigns. nih.gov

SAR studies on N-substituted derivatives have also provided valuable insights. The evaluation of various aliphatic and aromatic substitutions on the nitrogen atom of the benzisothiazole ring revealed that specific substitutions are critical for activity. nih.gov For example, compounds such as 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one were found to effectively suppress DENV replication and infectivity. nih.gov Research on allosteric inhibitors has also highlighted the importance of the 2-aminobenzothiazole (B30445) ring as a core component, where modifications to linked residues, such as replacing a proline with 2-hydroxybenzoic acid, can modulate activity against both DENV and Zika virus proteases. mdpi.com

Enzyme Inhibition and Modulation of Biological Pathways

The 1,2-benzisothiazol-3(2H)-one scaffold has been the subject of various studies to determine its potential as a modulator of key biological enzymes and pathways implicated in disease. Research has primarily focused on its derivatives and their inhibitory effects on enzymes such as human leukocyte elastase and acetylcholinesterase, as well as its role in modulating the activity of the pro-inflammatory cytokine, macrophage migration inhibitory factor.

While direct studies on the HLE inhibitory activity of 1,2-Benzisothiazol-3(2H)-one, 2-amino- are not extensively documented in publicly available literature, significant research has been conducted on the broader class of benzisothiazolones as potent HLE inhibitors. tandfonline.comresearchgate.netnih.govdntb.gov.uaacs.org Human leukocyte elastase is a serine protease released by neutrophils during inflammation, and its excessive activity is linked to tissue damage in various inflammatory diseases. tandfonline.com

A series of substituted 2,4,5-triphenylisothiazol-3(2H)-one 1,1-dioxides were synthesized and found to be time-dependent inhibitors of HLE. tandfonline.comnih.gov The most potent among these was compound 9l, with a second-order rate constant (kobs/[I]) of 2440 M⁻¹s⁻¹. tandfonline.comnih.gov Kinetic studies with these derivatives suggested a complex interaction with the enzyme that could not be definitively classified as purely competitive or noncompetitive. tandfonline.comnih.gov

Earlier research on tetrahydro-1,2-benzisothiazol-3(2H)-one 1,1-dioxides also showed HLE inhibitory activity. tandfonline.com Structure-activity relationship (SAR) studies indicated that the presence of at least one phenyl ring at the 4- or 5-position of the isothiazol-3(2H)-one 1,1-dioxide core was crucial for HLE inhibition. tandfonline.com Conversely, derivatives with 4,5-dimethyl substitution or a 4,5-tetramethylene moiety were found to be inactive. tandfonline.com These findings highlight the importance of specific structural features within the benzisothiazolone scaffold for effective HLE inhibition.

Table 1: HLE Inhibitory Activity of Selected Benzisothiazolone Derivatives

| Compound Class | Key Structural Features | HLE Inhibitory Activity | Reference |

|---|---|---|---|

| 2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxides | Substituted triphenyl core | Time-dependent inhibition; kobs/[I] values > 300 M⁻¹s⁻¹ | tandfonline.comnih.gov |

| Tetrahydro-1,2-benzisothiazol-3(2H)-one 1,1-dioxides | Phenyl group at position 4 or 5 | Active | tandfonline.com |

This table is based on data for benzisothiazolone derivatives, not the specific 2-amino- derivative.

Research into the acetylcholinesterase (AChE) inhibitory potential of the specific compound 1,2-Benzisothiazol-3(2H)-one, 2-amino- is not detailed in the available literature. However, studies on related benzothiazolone derivatives have shown notable activity against cholinesterases, including AChE and butyrylcholinesterase (BChE). mdpi.com These enzymes are critical targets in the management of Alzheimer's disease due to their role in the breakdown of the neurotransmitter acetylcholine. mdpi.com

A study involving thirteen synthesized benzothiazolone derivatives, starting from benzo[d]thiazol-2(3H)-one, revealed that most compounds were more effective at inhibiting BChE than AChE. mdpi.com Compound M13 from this series was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM. mdpi.com Kinetic analysis identified M13 as a reversible and noncompetitive BChE inhibitor. mdpi.com Docking simulations suggested that the benzothiazolone group of M13 engages in π-π interactions with Trp82 in the active site of BChE. mdpi.com

While these findings are for derivatives and not the 2-amino- compound itself, they indicate that the benzothiazolone scaffold is a viable pharmacophore for the design of cholinesterase inhibitors. mdpi.com Further investigation is required to determine if the 2-amino substitution would confer or enhance AChE inhibitory activity.

Table 2: Cholinesterase Inhibitory Activity of Benzothiazolone Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity (BChE/AChE) | Inhibition Type |

|---|---|---|---|---|

| M2 | BChE | 1.38 | 28.99 | - |

| M13 | BChE | 1.21 | 4.16 | Reversible, Noncompetitive |

Data from a study on benzothiazolone derivatives, not the specific 2-amino- derivative. mdpi.com

The pro-inflammatory cytokine Macrophage Migration Inhibitory Factor (MIF) has been identified as a therapeutic target for a range of inflammatory and autoimmune diseases. nih.govunil.ch While direct modulation of MIF by 1,2-Benzisothiazol-3(2H)-one, 2-amino- has not been reported, studies on substituted N-phenylbenzisothiazolones have demonstrated their potential as MIF inhibitors. nih.govnih.govsigmaaldrich.com

These N-phenylbenzisothiazolone derivatives were found to inhibit the tautomerase activity of MIF, with many compounds showing antagonist activity in the low micromolar range. nih.govnih.gov The most potent of these was the 6-hydroxy analog 1w , which inhibited MIF tautomerase activity with an IC₅₀ of 1 µM. nih.gov This compound also significantly inhibited the binding of MIF to its receptor, CD74, and consequently reduced the MIF-dependent phosphorylation of ERK1/2 in human synovial fibroblasts. nih.govnih.gov

Computational modeling and crystallographic studies suggest that these benzisothiazolone compounds bind near the tautomerase active site of MIF. nih.gov Although they are expected to be reversible inhibitors, mass spectrometry revealed that the initial hit compound, 1a (2-(4-chlorophenyl)-6-fluoro-benzo[d]isothiazol-3(2H)-one), could cause some covalent modification of MIF. nih.gov These findings underscore the potential of the benzisothiazolone scaffold in developing MIF modulators, though research on the specific 2-amino derivative is needed.

Table 3: MIF Inhibitory Activity of Substituted N-Phenylbenzisothiazolones

| Compound | Description | MIF Tautomerase IC₅₀ (µM) | Other Notable Activity | Reference |

|---|---|---|---|---|

| 1a | 2-(4-chlorophenyl)-6-fluoro-benzo[d]isothiazol-3(2H)-one | 4.2 | Covalent modification of MIF | nih.gov |

| 1c | p-cyano analog | - | Inhibition of MIF-CD74 binding, Retardation of ERK1/2 phosphorylation | nih.govnih.gov |

| 1w | 6-hydroxy analog | 1 | Inhibition of MIF-CD74 binding, Retardation of ERK1/2 phosphorylation | nih.govnih.gov |

This table is based on data for N-phenylbenzisothiazolone derivatives, not the specific 2-amino- derivative.

Other Bioactivities in In Vitro and In Vivo Preclinical Models

Beyond enzyme inhibition, derivatives of the 1,2-benzisothiazol-3(2H)-one core have been explored for other potential therapeutic applications, including anticonvulsant and antiplatelet activities, in various preclinical settings.

While there is no specific research available on the anticonvulsant properties of 1,2-Benzisothiazol-3(2H)-one, 2-amino-, the broader classes of benzothiazole (B30560) and benzothiazolone derivatives have been investigated for their potential in treating epilepsy. nih.govnih.gov Epilepsy is a neurological disorder characterized by recurrent seizures, and there is an ongoing need for new antiepileptic drugs with improved efficacy and safety profiles. nih.gov

Studies on a series of 2(3H)-benzothiazolone derivatives showed significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (scMet)-induced seizure models in rodents. nih.gov Two compounds from this series, 43 and 45 , were particularly potent against MES-induced seizures, with ED₅₀ values of 8.7 and 7.6 mg/kg, respectively. nih.gov Further investigation revealed that these compounds bind to sigma 1 receptors with nanomolar affinity, suggesting a potential mechanism for their anticonvulsant effects. nih.gov

Although these findings are not specific to the 2-amino derivative, they suggest that the benzisothiazolone scaffold could serve as a basis for the development of novel anticonvulsant agents. Mechanistic exploration of related structures points towards interaction with various receptors and channels in the central nervous system. nih.govnih.gov

Specific research on 2-amino-1,2-benzisothiazolin-3-one has demonstrated its potent antiplatelet activity both in vitro and ex vivo. nih.govresearchgate.net This activity suggests potential for the compound as an antithrombotic agent. nih.gov

The inhibitory effect on platelet aggregation is thought to be mediated through its influence on the arachidonic acid cascade or by directly affecting thromboxane (B8750289) A2 (TXA2) receptors. nih.govresearchgate.net Arachidonic acid is released from platelet membranes upon activation and is converted by enzymes like cyclooxygenase into potent inducers of aggregation. helena.comresearchgate.net Inhibition of this pathway is a key mechanism for many antiplatelet drugs. helena.com Studies have shown that 2-amino-benzo[d]isothiazol-3-one derivatives are potent inhibitors of platelet aggregation induced by collagen and the thromboxane agonist U46619. researchgate.net

In preclinical models, 2-amino-1,2-benzisothiazolin-3-one also produced a significant and lasting effect on bleeding time, further supporting its potential as an antithrombotic agent. nih.gov Preliminary investigations suggested that the mechanism was not related to increased levels of cyclic 3',5'-adenosine monophosphate (cAMP) or the inhibition of prostanoid synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-Benzisothiazol-3(2H)-one, 2-amino- |

| 2,4,5-triphenylisothiazol-3(2H)-one 1,1-dioxides |

| Tetrahydro-1,2-benzisothiazol-3(2H)-one 1,1-dioxides |

| Benzo[d]thiazol-2(3H)-one |

| N-phenylbenzisothiazolones |

| 2-(4-chlorophenyl)-6-fluoro-benzo[d]isothiazol-3(2H)-one |

Hepatic Kinetics and Metabolism in Isolated Organ Models (e.g., Rat Liver Perfusion)

While specific hepatic kinetic data for 1,2-Benzisothiazol-3(2H)-one, 2-amino- is not extensively detailed in the available literature, studies on closely related derivatives provide significant insight into how this class of compounds is processed by the liver. A key example is the investigation of SCP-1 (N-[alpha-(1,2-benzisothiazol-3(2H)-ona-1,1-dioxide-2-yl)-acetyl]-p-aminophenol), an analgesic derivative, which was studied in an isolated perfused rat liver model. nih.gov This experimental setup allows for the examination of hepatic disposition and metabolism without the influence of other systemic factors. nih.govnih.gov

The study compared the kinetic parameters of SCP-1 with those of acetaminophen (B1664979) using a recirculating perfusion system in Sprague-Dawley rat livers. nih.gov Livers were perfused for two hours with a Krebs-Henseleit bicarbonate buffer containing different concentrations of either SCP-1 or acetaminophen. nih.gov The findings revealed significant differences in their hepatic kinetics.

Key pharmacokinetic parameters from this isolated rat liver perfusion study are summarized below.

Interactive Data Table: Hepatic Kinetic Parameters of SCP-1 vs. Acetaminophen Users can sort the table by clicking on the headers.

| Parameter | SCP-1 (Derivative) | Acetaminophen | Significance (p-value) |

| Elimination Half-Life (t½) | 14.8 ± 10.0 min | 186.1 ± 27.7 min | P < 0.0001 |

| Hepatic Clearance (CLh) | 19.01 ± 14.5 mL/min | 1.29 ± 0.08 mL/min | P < 0.05 |

| Extraction Ratio (E) | 0.63 ± 0.49 | 0.04 ± 0.01 | P < 0.05 |

| Kinetic Behavior | Dose-dependent | Constant | N/A |

The results demonstrated that SCP-1 has a much shorter elimination half-life than acetaminophen, indicating faster removal from the hepatic system. nih.gov Furthermore, the hepatic clearance and extraction ratio for SCP-1 were significantly higher, suggesting more efficient extraction from the perfusate by the liver. nih.gov Notably, the kinetics of SCP-1 were found to be dose-dependent, with its half-life increasing at higher concentrations, a behavior not observed with acetaminophen under the same conditions. nih.gov This suggests that the metabolic or elimination pathways for the 1,2-benzisothiazol-3(2H)-one derivative can become saturated. nih.gov Such studies are crucial for understanding the potential for drug accumulation and for predicting in vivo behavior from preclinical models.

Rational Design and Synthesis of Hybrid Molecules with Enhanced Biological Profiles

The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold is a versatile foundation for the rational design of novel therapeutic agents. nih.govresearchgate.net A prominent strategy in medicinal chemistry involves the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity to achieve improved affinity, selectivity, or a synergistic biological effect. nih.govnih.gov This approach has been successfully applied to the BIT core to develop compounds with a wide range of activities. nih.govresearchgate.net

The synthesis of these hybrid molecules often involves multi-step processes. One common route begins with the conversion of a starting material like 2-mercaptobenzoic acid into a bisthiosalicylyl chloride intermediate. nih.gov This intermediate can then undergo cleavage of its disulfide bond, followed by a double nucleophilic displacement reaction with primary amines or other nucleophilic moieties to yield the target N-substituted 1,2-benzisothiazol-3(2H)-one derivatives. nih.gov Another approach involves the reaction of N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride to create N,N'-linked BIT 1,1-dioxides. researchgate.net

Researchers have designed and synthesized various classes of BIT-based hybrid molecules with tailored biological profiles.

Interactive Data Table: Examples of Hybrid Molecules Derived from the 1,2-Benzisothiazol-3(2H)-one Scaffold Users can filter the table by Biological Target.

| Hybrid Molecule Class | Linked Pharmacophore(s) | Biological Target | Resulting Biological Profile | Citation(s) |

| BIT-Triazole Hybrids | Triazole ring via an aminophenol linker | Dengue Virus (DENV) NS2B-NS3 Protease | Antiviral activity with inhibitory effects in the low micromolar range. | nih.gov |

| BIT-Oxadiazole Hybrids | Oxadiazole ring | DENV and West Nile Virus Proteases | Promising inhibitors of viral proteases. | nih.gov |

| N,N'-Linked BIT Dioxides | Phthalimide, Quinazolinone | Human Leukocyte Elastase (HLE), Acetylcholinesterase (AChE) | Mechanism-based inhibition of serine proteases. | researchgate.net |

| BIT-Carboxamide Derivatives | Morpholine | Caspase-3 | Potent caspase-3 inhibition with nanomolar efficacy, offering potential against diseases involving excessive apoptosis. | nih.govnih.gov |

| BIT-Piperazine Derivatives | Piperazine | Dopamine and Serotonin Receptors | Potential antipsychotic agents. | acs.org |

Applications in Advanced Materials and Chemical Technology

Role as a Building Block in Polymer Science and Coatings

The functional amino group in 1,2-Benzisothiazol-3(2H)-one, 2-amino- positions it as a valuable monomer and building block in polymer science. This primary amine can readily participate in various polymerization reactions, including condensation polymerization to form polyamides, polyimides, or polyureas. The incorporation of the benzisothiazolinone moiety into the polymer backbone can impart desirable properties to the resulting material, such as enhanced thermal stability and antimicrobial activity.

In the realm of coatings, the 2-amino derivative can be utilized for the surface modification of materials. The amino group provides a reactive site for grafting the molecule onto polymer surfaces, a technique employed to create functional coatings. For instance, isothiazolinone compounds, in general, are grafted onto polyacrylate resins to develop antifouling coatings. This process involves the controlled release of the biocide through hydrolysis and diffusion, which prevents the initial burst release and enhances the long-term efficacy of the coating nih.govresearchgate.net. While specific studies on the 2-amino derivative are not abundant, its structure suggests a strong potential for similar applications, with the amino group serving as a key anchor for covalent attachment to the polymer matrix.

A study on synergistic effects in marine antifouling coatings demonstrated that introducing heterocyclic compounds and benzisothiazolinone into an acrylic resin resulted in a new type of antifouling resin with higher biological activity researchgate.net. This was achieved by copolymerizing an allyl monomer with methyl methacrylate (MMA) and butyl acrylate (BA) researchgate.net. The resulting grafted acrylic resins showed a clear synergistic inhibitory effect on the growth of various seaweeds and bacteria, as well as barnacle larvae researchgate.net.

| Polymer Type | Monomers | Application | Potential Role of 2-amino-BIT |

| Polyacrylates | Methyl methacrylate, Butyl acrylate, Alkenyl benzoisothiazolinone | Antifouling marine coatings | Covalent grafting via the amino group to the polymer backbone. |

| Polyamides | Diamines, Diacyl chlorides | High-performance plastics | As a diamine monomer to introduce biocidal properties. |

| Polyurethanes | Diisocyanates, Diols | Foams, elastomers, coatings | As a chain extender or cross-linker to enhance antimicrobial resistance. |

Integration into Biosensors and Reagents for Biomolecule Synthesis

The unique chemical structure of 1,2-Benzisothiazol-3(2H)-one, 2-amino- suggests its potential for integration into biosensors. The aromatic benzisothiazole core can be electrochemically active, and the amino group provides a convenient handle for immobilization onto electrode surfaces. Peptides, for example, are a promising class of biorecognition elements that can be coupled to electrochemical transducers due to their stability and selectivity mdpi.com. The amino group of 2-amino-1,2-benzisothiazol-3(2H)-one could be used to link it to such peptide-based biosensing platforms mdpi.com.

In the field of biomolecule synthesis, particularly peptide synthesis, various coupling reagents are employed to facilitate the formation of amide bonds. While specific use of 2-amino-1,2-benzisothiazol-3(2H)-one as a primary coupling reagent is not documented, its structural motifs are found in related chemical synthesis contexts. The development of reagents for solid-phase peptide synthesis is an active area of research, with a focus on efficiency and minimizing side reactions researchgate.net. The reactivity of the amino group suggests that it could be derivatized to create novel reagents for such synthetic applications.

Advanced Biocide Applications (Mechanistic Focus)

Isothiazolinones, including the parent compound of 2-amino-1,2-benzisothiazol-3(2H)-one, are known for their broad-spectrum antimicrobial activity. Their mechanism of action is primarily attributed to the electrophilic nature of the sulfur atom in the isothiazolinone ring. This allows for the rapid inactivation of critical cellular enzymes through the oxidation of thiol groups, such as those in cysteine residues, leading to the disruption of metabolic pathways like respiration and energy generation, ultimately causing cell death.

The antifouling properties of benzisothiazolinones are a direct extension of their biocidal activity. By inhibiting the growth of microorganisms, such as bacteria and algae, they prevent the formation of the initial biofilm layer that facilitates the settlement of larger fouling organisms like barnacles and mussels nih.govresearchgate.net. The mechanism involves the release of the biocide from the coating into the surrounding water, creating a toxic barrier at the surface.

The environmental stability of isothiazolinones is a critical factor in their application. Generally, these compounds are susceptible to degradation under various environmental conditions. For instance, 1,2-benzisothiazol-3(2H)-one (BIT) is known to break down rapidly in soil, with a reported half-life of less than a day in sandy loam soil nih.gov. However, it is also described as being hydrolytically stable, with a half-life of more than 30 days in the environment, and it can retain its biocidal properties for up to three months when exposed to sunlight researchgate.net. The degradation of isothiazolinones can be influenced by factors such as pH, temperature, and the presence of nucleophiles nih.gov. The addition of an amino group at the 2-position could potentially influence the electronic properties of the isothiazolinone ring and, consequently, its reactivity and environmental degradation pathways, though specific data for the 2-amino derivative is limited.

| Organism Type | General Antifouling Mechanism of Isothiazolinones |

| Bacteria | Inhibition of cellular enzymes via thiol oxidation, disrupting metabolic pathways. |

| Algae | Disruption of photosynthetic processes and cellular growth. |

| Fungi | Similar to bacteria, targeting essential enzymatic functions. |

| Barnacle Larvae | Inhibition of settlement and metamorphosis due to the toxic surface layer created by the biocide. |

Advanced Analytical Chemistry Methodologies for Detection and Quantification

The detection and quantification of isothiazolinones are crucial for quality control in industrial formulations and for monitoring their environmental presence. Various advanced analytical techniques are employed for this purpose.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds. For aromatic amines, headspace SPME (HS-SPME) has been successfully developed, utilizing novel fiber coatings to enhance extraction efficiency nih.govresearchgate.net. This technique could be adapted for the analysis of 1,2-Benzisothiazol-3(2H)-one, 2-amino- in various matrices to study its role in chemical scavenging reactions, where it might react with and neutralize certain chemical species. The optimization of SPME parameters such as extraction temperature and time is crucial for achieving high sensitivity and accuracy nih.gov.